molecular formula C17H14F3N3O B2480250 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-15-7

5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2480250
CAS No.: 861206-15-7
M. Wt: 333.314
InChI Key: GWVDEABGLCPQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core with substituents that modulate its physicochemical and biological properties. The structure features a 5-methyl group, 4-phenyl ring, and a 3-(trifluoromethyl)benzyl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl and benzyl groups contribute to π-π stacking interactions, influencing binding to biological targets .

Properties

IUPAC Name

5-methyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-12-21-22(16(24)23(12)15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)17(18,19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVDEABGLCPQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 861206-15-7) is a synthetic compound belonging to the triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will discuss its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C17H14F3N3OC_{17}H_{14}F_3N_3O with a molar mass of 333.31 g/mol. Its predicted boiling point is approximately 389.5 °C and density around 1.29 g/cm³ .

PropertyValue
Molecular FormulaC17H14F3N3O
Molar Mass333.31 g/mol
Boiling Point389.5 °C
Density1.29 g/cm³
pKa3.77

Biological Activities

Research indicates that compounds with a triazole moiety often exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

A notable study demonstrated that triazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The compound was tested against several cancer cell lines, showing significant cytotoxic effects. For instance, it exhibited an IC50 value of approximately 92.4μM92.4\mu M against a panel of human cancer cell lines including colon adenocarcinoma and lung adenocarcinoma .

Anti-inflammatory Effects

Triazole derivatives have also been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are enzymes involved in the inflammatory process. The presence of the trifluoromethyl group in this compound may enhance its potency by increasing lipophilicity and altering the interaction with biological targets.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. Triazole derivatives are known to disrupt fungal cell wall synthesis and have been utilized in treating fungal infections.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several triazole derivatives including our compound against human cancer cell lines such as HT-29 (colon cancer) and MEXF 462 (melanoma). The results indicated a dose-dependent inhibition of cell growth with a significant reduction in viability at higher concentrations .
  • Mechanism of Action :
    • Research into the mechanism of action revealed that triazole compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests that the compound could be a candidate for further development as an anticancer agent.
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications on the phenyl ring and the presence of electron-withdrawing groups like trifluoromethyl significantly enhance biological activity . This highlights the importance of chemical structure in determining pharmacological effects.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H14F3N3O
  • Molecular Weight : 333.31 g/mol
  • CAS Number : 861206-15-7
  • Boiling Point : Approximately 389.5 °C
  • Density : 1.29 g/cm³

These properties suggest a stable structure suitable for various chemical reactions and biological interactions .

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit promising antimicrobial properties. A study highlighted the synthesis of various triazole derivatives which demonstrated significant activity against bacterial and fungal strains . The structural similarity to other known antimicrobial agents suggests that 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one may also possess similar effects.

Antimalarial Potential

Triazole compounds have been explored as potential antimalarial agents. A study focused on synthesizing trifluoromethyl-substituted triazole derivatives as lead compounds for antimalarial drug development. The presence of trifluoromethyl groups enhances biological activity and selectivity against malaria parasites . This positions our compound as a candidate for further investigation in antimalarial drug discovery.

Anticancer Research

Triazoles are known for their diverse pharmacological activities, including anticancer effects. The incorporation of specific substituents can enhance the efficacy of these compounds against various cancer cell lines. Research has shown that modifications in the triazole ring can lead to increased cytotoxicity against cancer cells . Thus, this compound could be explored for its potential anticancer properties.

The mechanism of action for triazole derivatives often involves interference with fungal cell membrane synthesis and inhibition of key metabolic pathways in parasites and cancer cells. The specific interactions of this compound with biological targets remain to be elucidated through further studies.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of various triazole derivatives, compounds similar to this compound were tested against standard bacterial strains using agar-well diffusion methods. Results indicated that some derivatives exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Synthesis of Antimalarial Compounds

A series of trifluoromethyl-substituted triazoles were synthesized and evaluated for their antimalarial activity. The study employed molecular docking techniques to predict interactions with target enzymes in the malaria parasite. Results suggested that specific structural modifications could lead to enhanced potency . This methodology could be applied to investigate the potential of our compound as an antimalarial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in triazolones include substitutions at positions 2, 4, and 5, which significantly alter biological activity and physical properties. Below is a comparative analysis:

Compound Name / ID Substituents Key Structural Features Biological Activity Reference
Target Compound 5-Methyl, 4-phenyl, 2-[3-(trifluoromethyl)benzyl] High lipophilicity (CF₃), aromatic stacking Not explicitly reported; likely CNS/antimicrobial
4-(4-Chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-Chlorophenyl) Increased halogenated hydrophobicity Unknown (structural analogue)
4-[2-(1H-Indol-3-yl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (8) Indole-ethyl chain Enhanced hydrogen bonding (NH of indole) Potential serotonin receptor modulation
5-(4-Chlorobenzyl)-4-(piperazinylpropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (9b) Piperazinylpropyl, chlorobenzyl Improved solubility (piperazine), antimicrobial Antibacterial (Gram-positive/-negative)
Etoperidone 4,5-Diethyl, piperazinylpropyl Antidepressant (5-HT₂A/α₁-adrenergic antagonism) FDA-approved for anxiety/depression
5-[3-(1-Benzyl-1H-tetrazol-5-ylthio)propylthio]-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (4h) Tetrazole-thioether Thiol-mediated redox activity Antibacterial (MIC: 12.5–50 µg/mL)

Physical and Spectral Properties

  • Melting Points: Target Compound: Not reported; analogue 4-(4-chlorophenyl)-5-methyl-... has MW 367.76 and purity >90% . Compound 8: 205–206°C (high crystallinity due to indole stacking) . Compound 9b: 214–216°C (chlorobenzyl enhances rigidity) .
  • Spectral Data :
    • IR : Target compound’s C=O stretch likely ~1718 cm⁻¹ (cf. 1718 cm⁻¹ in 4i ).
    • NMR : Aromatic protons in 3-(trifluoromethyl)benzyl expected at δ 7.4–7.8 ppm (similar to 20 ) .

Preparation Methods

Mechanistic Insights and Intermediate Characterization

The proposed mechanism (Figure 4 in) begins with the coupling of trifluoroacetimidoyl chloride and hydrazine hydrate to form a hydrazide intermediate. TFBen then delivers a formyl group, enabling cyclization into a five-membered ring. Dehydration, facilitated by TFA, finalizes the triazole structure. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data from analogous compounds confirm the integrity of the trifluoromethyl group and regioselectivity of the cyclization.

Cyclization of Acyl Thiosemicarbazides

Bektas et al. (2013) demonstrated the synthesis of 1,2,4-triazoles via cyclization of acyl thiosemicarbazides in alkaline or acidic media. For the target compound, a thiosemicarbazide derivative bearing 5-methyl, 4-phenyl, and 3-(trifluoromethyl)benzyl substituents could be cyclized under refluxing acidic conditions (e.g., HCl/ethanol). The reaction typically proceeds over 4–6 hours, yielding 50–60% of the triazolone product.

A key advantage of this route is the ability to introduce substituents at the thiosemicarbazide stage. For example, 3-(trifluoromethyl)benzyl chloride could alkylate a pre-formed thiosemicarbazide intermediate, followed by cyclization. However, the electron-withdrawing nature of the trifluoromethyl group may slow nucleophilic substitution, necessitating polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and limitations of the three primary methods:

Method Starting Materials Conditions Yield Purity Reference
Semicarbazide condensation Functionalized semicarbazide + formic acid 95°C, 12 h, distillation 70–80% >98.5%
Multi-component annulation Trifluoroacetimidoyl chloride + TFBen TFA, toluene, 100°C, 12 h 65–75% >95%
Thiosemicarbazide cyclization Acyl thiosemicarbazide + HCl Reflux, ethanol, 6 h 50–60% >90%

The semicarbazide route offers the highest purity and scalability, making it suitable for industrial applications. In contrast, the multi-component approach provides superior functional group compatibility, enabling direct incorporation of the trifluoromethyl group without post-synthetic modifications.

Post-Synthetic Functionalization and Purification

Introducing the 3-(trifluoromethyl)benzyl group post-cyclization may require Ullmann coupling or Mitsunobu reactions. For example, the triazolone core could be treated with 3-(trifluoromethyl)benzyl bromide in the presence of copper(I) iodide and a diamine ligand in DMF at 120°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity, though crystallization from ethanol/water mixtures is preferable for large-scale production.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

The synthesis of triazole derivatives often involves multi-step reactions. A general approach includes:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol as solvent, glacial acetic acid as catalyst) .
  • Step 2 : Functionalization via alkylation or benzylation at the N2 position. For example, substituting with 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., NaH in DMF) .
  • Optimization : Critical parameters include temperature (80–100°C), pH control (acidic for cyclization), and catalyst selection (e.g., NaOAc for imine formation) . Monitoring reaction progress via TLC or HPLC is recommended to maximize yield (>70%) and purity (>95%).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) resolve substituent environments (e.g., trifluoromethyl at δ ~110 ppm in 19^{19}F NMR) .
  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns. For triazoles, monoclinic systems (e.g., P21/c) are common, with unit cell parameters (e.g., a = 7.49 Å, b = 8.37 Å) validated against DFT-optimized structures .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .

Q. How can the lipophilicity and solubility of this compound be experimentally determined for pharmacological studies?

  • LogP : Use shake-flask method with octanol/water partitioning, validated via HPLC retention times .
  • Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) or DMSO, using UV-Vis spectroscopy for quantification .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this triazole derivative?

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
  • Applications : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites, and simulate IR/NMR spectra for comparison with experimental data . Basis sets like 6-311++G(d,p) are recommended for trifluoromethyl groups .

Q. What experimental strategies can resolve contradictions between computational predictions and observed biological activity?

  • Tautomerism analysis : Use 1^1H NMR titration or X-ray crystallography to identify dominant tautomers (e.g., keto vs. enol forms), which affect binding affinity .
  • Molecular docking : Perform flexible docking (e.g., AutoDock Vina) with protein targets (e.g., EGFR kinase domain) using multiple ligand conformations. Compare binding scores with in vitro activity (e.g., IC50 values) .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) and assess changes in bioactivity .
  • Pharmacophore mapping : Use CoMFA or CoMSIA to correlate electronic/steric features with activity. For example, the 3-(trifluoromethyl)benzyl group may enhance hydrophobic interactions .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Degradation pathways : Conduct hydrolysis/photolysis experiments under varying pH and UV light. Analyze metabolites via LC-MS .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .

Q. How should researchers design dose-response experiments to evaluate toxicity or efficacy?

  • In vitro : Use a 3D cell culture model with gradient concentrations (e.g., 0.1–100 µM). Measure viability via MTT assay and validate with ATP-based luminescence .
  • In vivo : Apply randomized block designs with split plots for dose and exposure time. Include positive/negative controls and ≥4 replicates .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for benzylation to avoid side reactions .
  • DFT : Include solvent effects (e.g., PCM model) for accurate aqueous-phase predictions .
  • Data analysis : Use multivariate statistics (e.g., ANOVA with Tukey’s post-hoc test) for dose-response studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.